molecular formula C15H18O B12975860 5-Bicyclo[3.2.1]octanyl(phenyl)methanone CAS No. 58541-30-3

5-Bicyclo[3.2.1]octanyl(phenyl)methanone

Cat. No.: B12975860
CAS No.: 58541-30-3
M. Wt: 214.30 g/mol
InChI Key: ANNLOMWEALEPOK-UHFFFAOYSA-N
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Description

5-Bicyclo[3.2.1]octanyl(phenyl)methanone is a synthetic organic compound featuring the bicyclo[3.2.1]octane scaffold, a structure of high significance in medicinal chemistry and neuroscience research. The bicyclo[3.2.1]octane framework is a key structural motif found in numerous natural products and biologically active molecules, such as the antibiotic platensimycin and various dopamine transporter inhibitors . This specific ketone derivative serves as a valuable building block for the construction of more complex molecular architectures and for probing biological mechanisms. Its core research value lies in its potential application in the development of CNS-active compounds, given that the three-dimensional topology of the bicyclo[3.2.1]octane system has been shown to be a critical factor for potent binding to monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, which are primary targets for understanding stimulant effects and addiction . While the specific mechanism of action of this exact derivative may not be fully characterized, compounds based on this scaffold often exert their effects by interacting with neuronal membrane transporters to inhibit the reuptake of neurotransmitters, thereby increasing their synaptic concentration . This makes this compound a compound of interest for researchers developing novel pharmacological tools for neuroscience, as well as for organic chemists exploring new synthetic methodologies, such as gold-catalyzed cascade reactions, to access structurally complex and stereochemically rich scaffolds . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58541-30-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-bicyclo[3.2.1]octanyl(phenyl)methanone

InChI

InChI=1S/C15H18O/c16-14(13-6-2-1-3-7-13)15-9-4-5-12(11-15)8-10-15/h1-3,6-7,12H,4-5,8-11H2

InChI Key

ANNLOMWEALEPOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Reactivity of 5 Bicyclo 3.2.1 Octanyl Phenyl Methanone and Analogues

Mechanistic Investigations of Ketone and Phenyl Group Transformations

Carbonylic Reactivity and Transformations in Bridged Ketones

The carbonyl group in bridged ketones like those based on the bicyclo[3.2.1]octane system exhibits reactivity that is profoundly influenced by the rigid, three-dimensional structure of the scaffold. acs.org Nucleophilic addition to the carbonyl carbon, a fundamental reaction of ketones, is subject to significant steric hindrance. The bicyclic framework restricts the possible trajectories of attack for incoming nucleophiles.

The relative reactivity of ketones is generally influenced by both steric and electronic factors. wikipedia.org In bridged bicyclic ketones, the steric environment is paramount. acs.org For instance, reduction of bicyclic ketones with hydride reagents like sodium borohydride (B1222165) is sensitive to the accessibility of the carbonyl carbon from the exo or endo face. The approach of the nucleophile is often directed to the less sterically hindered face of the molecule. The reactivity order for nucleophilic attack on cyclic ketones often follows the trend of cyclohexanone (B45756) > cyclopentanone (B42830) > cycloheptanone, which is related to ring strain and torsional strain in the transition state. gla.ac.uk Bridged systems like bicyclo[3.2.1]octanones add another layer of complexity due to their fixed conformations, which can lead to highly stereoselective transformations. masterorganicchemistry.com

Transformations such as the Baeyer-Villiger oxidation, where a ketone is converted to an ester, have been studied in bicyclo[3.2.1]octane systems. youtube.com The migratory aptitude of the adjacent carbon centers is a key determinant of the product, and in these rigid systems, the stereoelectronic requirements of the rearrangement are strictly controlled by the geometry of the scaffold.

Influence of the Bicyclo[3.2.1]octane Scaffold on Phenyl Group Reactivity

The bicyclo[3.2.1]octanyl group, when attached to a phenyl ring, acts as a bulky alkyl substituent, exerting a significant steric and electronic influence on the reactivity of the aromatic ring. In electrophilic aromatic substitution (EAS) reactions, the rate-determining step is the attack of the aromatic π-system on an electrophile to form a carbocation intermediate known as a sigma complex or arenium ion. nih.govroyalholloway.ac.uk

The bicyclooctanyl group influences this process in two primary ways:

Electronic Effect : As an alkyl group, it is weakly electron-donating through an inductive effect, which activates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

This directing effect is crucial in synthetic applications, allowing for predictable functionalization of the phenyl ring. For common EAS reactions like nitration, halogenation, or Friedel-Crafts acylation, the major product would be the 4-substituted isomer. acs.orgresearchgate.net

Carbocation Chemistry of Bicyclo[3.2.1]octane Derivatives

The generation of carbocations on the bicyclo[3.2.1]octane framework through processes like solvolysis and deamination has been a fertile ground for investigating the fundamental nature of carbocation intermediates, particularly the debate between classical and non-classical ions.

Solvolysis Reactions and the Nature of Carbocation Intermediates

Solvolysis of bicyclo[3.2.1]octyl derivatives, such as tosylates, has been instrumental in probing carbocation behavior. gla.ac.ukdss.go.th When exo-bicyclo[3.2.1]octan-2-yl tosylate undergoes acetolysis (solvolysis in acetic acid), it primarily yields products with the retained exo configuration, along with rearranged products possessing the bicyclo[2.2.2]octane skeleton. dss.go.th The formation of these rearranged products, and the interconversion of starting materials during the reaction, suggests that ionization does not lead to a simple, localized classical carbocation. dss.go.thcdnsciencepub.com Instead, the results are consistent with the formation of a common bridged, non-classical carbocation intermediate that can be attacked by the solvent at different positions. cdnsciencepub.com

Studies on the solvolysis of endo-bicyclo[3.2.1]octan-2-yl tosylate show different behavior. The reaction proceeds with complete racemization, indicating the formation of a symmetrical non-classical ion intermediate. dss.go.th

Product Distribution from Buffered Acetolysis of Bicyclo[3.2.1]octan-6-yl Tosylates
Starting Materialexo-2-Bicyclo[3.2.1]octyl acetate (B1210297) (%)2-Bicyclo[2.2.2]octyl acetate (%)exo-6-Bicyclo[3.2.1]octyl acetate (%)
exo-Bicyclo[3.2.1]octan-6-yl tosylate404416
endo-Bicyclo[3.2.1]octan-6-yl tosylate192160

Data sourced from a study on rearrangements in bicyclic systems, highlighting how the stereochemistry of the leaving group dictates the product ratios through different carbocationic pathways. cdnsciencepub.com

Deamination Reactions Leading to Bicyclo[3.2.1]octyl Cations

The deamination of amines with nitrous acid is another classic method for generating carbocations. researchgate.net Studies on the deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines have provided further insight into the behavior of the resulting bicyclo[3.2.1]octyl cations. The product distributions from these reactions are complex, yielding a mixture of alcohols and olefins from both unrearranged and rearranged skeletons.

The deamination of the exo-isomer largely gives unrearranged substitution products. In contrast, the endo-isomer yields significant amounts of elimination and rearranged products. This difference is explained by the stereochemistry of the departing nitrogen molecule and the subsequent rearrangements of the initially formed carbocation. The results suggest the initial formation of classical carbocations that rapidly rearrange to more stable non-classical ions or undergo hydride shifts before being trapped by a nucleophile. acs.orgnih.gov

Investigation of Non-Classical Carbocation Structures in Bicyclic Systems

The concept of non-classical carbocations, where a positive charge is delocalized over three or more atoms through three-center two-electron bonds, is central to understanding the reactivity of the bicyclo[3.2.1]octane system. The formation of rearranged products during solvolysis and deamination reactions that cannot be explained by simple sequential 1,2-hydride or alkyl shifts provides strong evidence for these intermediates.

For example, the solvolysis of exo-2-bicyclo[3.2.1]octanyl tosylate and bicyclo[2.2.2]octan-2-yl tosylate leads to a common mixture of products, which is best explained by their ionization to a shared, unsymmetrical non-classical carbocation intermediate. gla.ac.ukdss.go.th Computational studies support this view, showing that the non-classical bridged structure of the 2-bicyclo[3.2.1]octanyl cation is significantly more stable (by ~11 kcal/mol) than its classical counterpart. gla.ac.uk These bridged ions allow for the positive charge to be delocalized, and nucleophilic attack can occur at multiple sites, leading to the observed product mixtures. cdnsciencepub.com The investigation of these systems has been crucial in the broader debate and eventual acceptance of non-classical ion theory in organic chemistry.

Skeletal Rearrangement Pathways in Bicyclo[3.2.1]octane Systems

1,3-Hydride Shifts and Their Role in Bicyclic Reactivity

Hydride shifts are another critical class of rearrangements in carbocation chemistry, allowing for the migration of a hydrogen atom with its pair of electrons to an adjacent or nearby cationic center. While 1,2-hydride shifts are common, more distant shifts, such as 1,3-hydride shifts, also play a significant role in the reactivity of rigid bicyclic systems like the bicyclo[3.2.1]octane skeleton.

These shifts are instrumental in forming more stable intermediates that dictate the final product distribution in a reaction. For example, in the solvolysis of bicyclo[3.2.1]octane derivatives, rearrangements are often explained by hydride shifts from the initially formed carbonium ions. gla.ac.uk The buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate results in a mixture of products, including exo-2-bicyclo[3.2.1]octyl acetate and 2-bicyclo[2.2.2]octyl acetate. The formation of these rearranged products is rationalized by a 4,6-hydride shift within the bicyclo[3.2.1]octane skeleton, which proceeds through bridged cation intermediates. gla.ac.uk

In the context of complex natural product chemistry, such as the rearrangement of the tetracyclic diterpene kaurene, which contains a bicyclo[3.2.1]octane unit, a net 1,3-hydride shift has been observed. When kaurene is treated with formic acid, one of the resulting products is a stachane formate (B1220265) with the substituent located at C-12, arising from a net 1,3-hydride shift from C-12 to C-16. gla.ac.uk This highlights the ability of the rigid framework to facilitate long-range hydride transfers, leading to significant structural reorganization.

Photochemical Transformations and Their Underlying Mechanisms

Photochemistry offers a powerful tool for accessing unique molecular architectures that are often difficult to obtain through thermal reactions. For bicyclo[3.2.1]octanoid systems, photochemical transformations, including rearrangements and cycloadditions, are particularly effective for generating significant molecular complexity.

Oxa-Di-π-Methane Rearrangements in Bicyclo[3.2.1]octanoid Scaffolds

The oxa-di-π-methane rearrangement is a well-studied photochemical reaction of β,γ-unsaturated ketones that leads to the formation of a vinylcyclopropane-type structure. In bicyclo[3.2.1]octanoid scaffolds containing an α,β-unsaturated ketone moiety, this rearrangement has been successfully employed to generate multifunctional, donor-acceptor cyclopropanes. researchgate.netacs.orgacs.org

The reaction is typically limited to bicyclo[3.2.1]octanoids that possess α,β-unsaturated ketone functionalities. acs.org The mechanism is believed to involve the singlet excitation of the enone, followed by intersystem crossing to the required triplet state. This excited state then undergoes a characteristic rearrangement involving the formation of a diradical intermediate, which subsequently closes to form the strained tricyclic cyclopropane (B1198618) product. acs.org This photochemical transformation has been utilized as a key step in the synthesis of various complex molecules, demonstrating its utility in building intricate molecular frameworks from bicyclic precursors. researchgate.netsemanticscholar.org

Intramolecular Photocycloadditions and Subsequent Transformations

Intramolecular [2+2] photocycloaddition is a powerful and highly regioselective method for constructing the bicyclo[3.2.1]octane ring system from acyclic or monocyclic precursors. rsc.orgpsu.edursc.org A prominent strategy involves the irradiation of enol acetates derived from 4-(prop-2-enyl)cyclopentane-1,3-diones. psu.edursc.org

In a typical procedure, a solution of the enol acetate in a solvent like n-hexane is irradiated with a medium-pressure lamp through Pyrex. psu.edu This leads to a regioselective intramolecular [2+2] cycloaddition, yielding a 6-acetoxytricyclo[3.2.1.0³⁶]octan-2-one in high yield (often >70%). rsc.org Subsequent fragmentation of this tricyclic adduct provides a facile route to the desired bicyclo[3.2.1]octane skeleton. psu.edursc.org For example, treatment of the photoproduct with ethanolic potassium hydroxide (B78521) can induce a retro-aldol reaction, yielding bicyclo[3.2.1]octane-2,6-diones. psu.edu This sequence of photocycloaddition followed by fragmentation represents a versatile approach to a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org

Radical Reactions and Their Role in Bicyclo[3.2.1]octane Chemistry

Radical reactions provide a complementary set of tools for the synthesis and functionalization of the bicyclo[3.2.1]octane core. These methods are particularly effective for forming carbon-carbon bonds under mild conditions and have been successfully applied to the construction of complex natural products containing this bicyclic motif.

A widely used method for constructing the bicyclo[3.2.1]octane framework is the manganese(III) acetate-mediated radical cyclization of alkynyl ketones. nih.govsogang.ac.kr This oxidative free-radical cyclization has proven to be a practical route to highly oxygenated bicyclo[3.2.1]octane systems. sogang.ac.kr The mechanism involves the generation of a carbon radical from the carbonyl compound by Mn(OAc)₃, which then undergoes an intramolecular addition to the alkyne. nih.gov This key cyclization step forges the bridged ring system. sogang.ac.krnih.gov

Substrate TypeReagentReactionProductYieldReference
Alkynyl Ketone (11)Mn(OAc)₃, EtOH/HOAcRadical CyclizationBicyclo[3.2.1]octane (13)50% nih.gov
Alkynyl β-keto ester (17)Mn(OAc)₃, EtOH/HOAcRadical CyclizationBicyclo[3.2.1]octane (18)43% nih.gov
Bromo enones (2a-e)Bu₃SnH, AIBNRadical CyclizationBicyclo[3.2.1]octan-3-ones (3a-e, 4a-e)Good yields lookchem.com
Silyl (B83357) enolatePhotoinduced Electron Transfer (PET)Radical Cascade CyclizationCyclohexanone-fused bicyclo[3.2.1]octaneNot specified nih.gov

In addition to Mn(III)-based methods, other radical cyclization strategies have been developed. Radical cyclizations of bromo enones, initiated by tributyltin hydride (Bu₃SnH) and AIBN, have been shown to produce bicyclo[3.2.1]octan-3-ones regio- and stereospecifically. lookchem.com More recently, photoinduced electron transfer (PET) has been harnessed to trigger radical cascade cyclizations, enabling the formation of the bicyclo[3.2.1]octane skeleton in the total synthesis of complex diterpenoids like sculponin U. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in Bicyclo 3.2.1 Octane Chemistry

Spectroscopic Methodologies for Complex Bicyclic Structures

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into the structural features of bicyclic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[3.2.1]octane derivatives. cdnsciencepub.comnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in bicyclo[3.2.1]octan-2-one, the carbon signals can be assigned using ¹³C NMR data. nih.gov The chemical shifts in ¹³C NMR spectra are sensitive to the stereochemistry of substituents, such as the orientation of a hydroxyl group in bicyclo[3.2.1]octanols, aiding in configurational and conformational assignments. cdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further clarity on the complex structure. pharm.or.jpmdpi.comresearchgate.net COSY experiments establish proton-proton coupling relationships, revealing which protons are adjacent to one another in the carbon skeleton. pharm.or.jpnih.gov NOESY, on the other hand, identifies protons that are close in space, which is critical for determining the relative stereochemistry of the bicyclic framework. pharm.or.jpmdpi.comresearchgate.net For example, in functionalized bicyclo[3.2.1]octane systems, NOESY can confirm the spatial orientation of various substituent groups. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are other powerful 2D NMR techniques that reveal long-range and direct carbon-proton correlations, respectively, completing the structural puzzle of these intricate molecules. nih.govpharm.or.jpresearchgate.net

Table 1: Representative NMR Data for Bicyclo[3.2.1]octane Scaffolds

Technique Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H NMR ¹H 0.5 - 8.0 Chemical environment of protons, multiplicity reveals neighboring protons.
¹³C NMR ¹³C 10 - 220 Chemical environment of carbons, including carbonyls and aromatic rings. cdnsciencepub.compharm.or.jp
COSY ¹H-¹H Correlation Plot Shows proton-proton spin-spin coupling, identifying adjacent protons. pharm.or.jpnih.gov
NOESY ¹H-¹H Correlation Plot Shows through-space interactions, indicating spatial proximity of protons. pharm.or.jpmdpi.com
HMQC ¹H-¹³C Correlation Plot Shows direct one-bond correlations between protons and the carbons they are attached to. pharm.or.jpresearchgate.net
HMBC ¹H-¹³C Correlation Plot Shows long-range (2-3 bond) correlations between protons and carbons. pharm.or.jpresearchgate.net

Note: Chemical shift ranges are approximate and can vary based on substituents and solvent.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of compounds like 5-Bicyclo[3.2.1]octanyl(phenyl)methanone. researchgate.net Electron ionization (EI) is a common method used to generate a mass spectrum, which provides a fragmentation pattern that can be characteristic of the molecule's structure. nist.gov The molecular ion peak in the mass spectrum gives the molecular weight of the compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nist.gov For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group of the ketone, typically appearing in the range of 1680-1725 cm⁻¹. chemicalbook.compsu.edu The presence of the phenyl group would be indicated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹). The bicyclo[3.2.1]octane framework will show characteristic C-H stretching vibrations for sp³-hybridized carbons just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com The phenyl ketone moiety in this compound is a chromophore that absorbs UV light. nist.gov Typically, phenyl ketones exhibit two absorption bands: a strong π→π* transition at shorter wavelengths (around 240-280 nm) and a weaker n→π* transition at longer wavelengths (around 300-330 nm). researchgate.netresearchgate.netlibretexts.org The exact position and intensity of these absorptions can be influenced by the substitution on the bicyclic ring and the solvent used.

Table 3: Spectroscopic Data for Key Functional Groups

Functional Group IR Absorption (cm⁻¹) UV-Vis Absorption (λmax, nm)
Ketone (C=O) ~1715 psu.edu n→π* ~300-330 (weak) masterorganicchemistry.com
Phenyl Ring (C=C) ~1450-1600 π→π* ~240-280 (strong) nist.gov
Alkane C-H ~2850-2960 -

Note: Absorption values are approximate and can vary based on molecular structure and environment.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for studying chiral molecules like this compound, which can exist as enantiomers. cas.czacs.orgwiley.come-bookshelf.de CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wiley.com The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule. acs.orgjst.go.jp For bicyclic ketones, the sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl chromophore, can often be related to the absolute stereochemistry of the ring system using empirical rules like the Octant Rule. pharm.or.jpacs.org The determination of absolute configuration is crucial in fields where the biological activity of a compound is dependent on its specific three-dimensional structure. jst.go.jppsu.edu

Chromatographic Separation Techniques for Bicyclic Compounds

Chromatographic methods are vital for the separation and purification of bicyclo[3.2.1]octane derivatives from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. plymouth.ac.uk Bicyclo[3.2.1]octane and its less functionalized derivatives can be analyzed by GC-MS to separate isomers and identify components in a mixture. amazonaws.comuniroma1.itplymouth.ac.uk Each separated component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. scispace.com This technique is valuable for monitoring the progress of reactions involving bicyclo[3.2.1]octane derivatives and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity verification of organic compounds. For bicyclo[3.2.1]octane derivatives, including ketones, reversed-phase HPLC is a commonly employed method. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comauroraprosci.com

Derivatization can be employed to enhance the detection of ketones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields brightly colored hydrazones that can be readily detected by UV-Vis spectroscopy at around 360 nm. auroraprosci.comresearchgate.net This method allows for the sensitive analysis of ketones in various matrices. researchgate.net While specific HPLC methods for this compound are not extensively documented in publicly available literature, a typical starting point for method development would involve a C18 column with a gradient elution of acetonitrile in water.

Chiral HPLC is essential for the separation of enantiomers, which is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. The synthesis of chiral bicyclo[3.2.1]octanes often results in racemic or enantiomerically enriched mixtures, necessitating chiral chromatography to determine the enantiomeric excess (ee). nih.govrsc.org Chiral stationary phases (CSPs) are used for this purpose. For bicyclic ketones and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak series), are frequently effective. rsc.org The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol. rsc.org

The enantiomeric excess of chiral bicyclo[3.2.1]octanes has been successfully determined using chiral HPLC, often with excellent resolution. nih.govrsc.org For instance, in the organocatalytic synthesis of chiral bicyclo[3.2.1]octanes, the enantiomeric excess of the products was determined by HPLC analysis on a chiral stationary phase. rsc.org

Table 1: Representative Chiral HPLC Conditions for Bicyclic Ketones

Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chiral Bicyclo[3.2.1]octanesDaicel Chiralpak IGHexane/Isopropanol (90:10)0.8254 rsc.org
Chiral Bicyclo[3.2.1]octane estersChiral Stationary PhaseNot specifiedNot specifiedNot specified nih.gov
Wieland-Miescher ketone analogueChiral Stationary PhaseNot specifiedNot specifiedNot specified cnr.it

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of complex bicyclic systems like bicyclo[3.2.1]octanes.

In other instances, the crystal structures of 3,6,8-trioxabicyclo[3.2.1]octane derivatives have been solved, providing detailed insights into their molecular packing and the orientation of substituents. nih.gov These studies demonstrate the power of X-ray crystallography in establishing the absolute configuration and conformation of complex chiral molecules. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its stereochemistry and the spatial arrangement of the phenyl ketone moiety relative to the bicyclic core.

Table 2: Crystallographic Data for Representative Bicyclo[3.2.1]octane Derivatives

CompoundSpace GroupUnit Cell ParametersConformationReference
(1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octaneP2(1)2(1)2(1)a = 9.586 Å, b = 43.14 Å, c = 5.289 ÅExo 4-heptadecyl group nih.gov
(1R,4S,5S)-4-heptadecyl[3,6,8-trioxabicyclo[3.2.1]octaneP2(1)2(1)2(1)a = 7.34 Å, b = 51.8 Å, c = 5.636 ÅEndo 4-heptadecyl group nih.gov
Bicyclo[3.2.l]octane diolNot specifiedNot specifiedSix-membered ring in chair conformation researchgate.net
Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivative with L-prolineP2(1)2(1)2(1)a=7.4907 Å, b=12.8626 Å, c=28.029 ÅNot specified google.com

Advanced Hyphenated Analytical Techniques (e.g., LC-MS/MS, GCxGC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, offer enhanced sensitivity and specificity for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of compounds in complex matrices. This technique is particularly useful for the analysis of non-volatile or thermally labile molecules. For ketones, derivatization is often employed to improve ionization efficiency and chromatographic separation. mdpi.comnih.gov For instance, Girard's reagent T can be used to derivatize ketones, introducing a charged group that enhances their detection by electrospray ionization (ESI)-MS. mdpi.com An LC-MS/MS method for ketone bodies has been developed that allows for their precise measurement without derivatization, showcasing the potential for direct analysis. nih.gov In the context of this compound, LC-MS/MS could be used to monitor its formation in a reaction mixture, identify metabolites in biological systems, or quantify its presence at low concentrations.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) provides exceptional resolving power for complex volatile and semi-volatile mixtures. chemistry-matters.com This technique utilizes two columns with different stationary phases, offering a much higher peak capacity than conventional one-dimensional GC-MS. chemistry-matters.com GCxGC-MS is well-suited for the detailed characterization of complex samples, such as those encountered in metabolomics, environmental analysis, and petroleum chemistry. chemistry-matters.comnih.gov The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in specific regions, aids in the identification of unknown components. chemistry-matters.com While specific GCxGC-MS applications for this compound are not documented, the technique's ability to separate complex mixtures of cyclic compounds makes it a promising tool for detailed impurity profiling or for the analysis of this compound in complex matrices. mosh-moah.de The enhanced sensitivity of GCxGC, often an order of magnitude greater than 1D GC, would also be advantageous for trace analysis. chromatographyonline.com

Table 3: Comparison of Advanced Hyphenated Techniques for Ketone Analysis

TechniquePrincipleAdvantages for Bicyclic Ketone AnalysisRepresentative Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and specificity, applicable to non-volatile compounds, can handle complex matrices.Quantification of ketone bodies in plasma. nih.govnih.gov
GCxGC-MS Comprehensive two-dimensional gas chromatographic separation coupled with mass spectrometry.Extremely high resolving power, structured chromatograms for compound identification, enhanced sensitivity.Metabolite profiling in biological samples. nih.gov

Derivatization and Functionalization of 5 Bicyclo 3.2.1 Octanyl Phenyl Methanone and Bicyclo 3.2.1 Octane Scaffolds

Chemical Modification of the Ketone Functionality (e.g., reduction, addition reactions)

The ketone group in bicyclo[3.2.1]octane systems, such as that in 5-Bicyclo[3.2.1]octanyl(phenyl)methanone, serves as a versatile handle for a variety of chemical transformations, most notably reduction and addition reactions.

The reduction of the carbonyl group often proceeds with high stereoselectivity, dictated by the steric hindrance of the bicyclic framework. For instance, the reduction of a bicyclo[3.2.1]octanone derivative using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yielded the corresponding equatorial alcohol with high stereoselectivity. nih.gov This outcome is attributed to the preferential attack of the hydride from the less hindered exo face of the ketone. More complex reducing agents have also been employed to control diastereoselectivity. Samarium(II) iodide (SmI₂) in a protic solvent has been used for the reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, primarily furnishing the desired 2β-carbomethoxy configured products, which are often more active as inhibitors of dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov In contrast, catalytic hydrogenation of the same precursors tends to favor the formation of 2α-carbomethoxy diastereomers. nih.gov Another method, the lithium in ammonia (B1221849) reduction, has been successfully applied to bicyclo[3.2.1]octan-2-one. acs.org

Nucleophilic addition reactions, such as the Grignard reaction, allow for the introduction of carbon-based substituents at the carbonyl carbon. The stereochemical outcome of these additions is also influenced by the rigid bicyclic structure. Research on related systems has shown that the addition of vinyl Grignard reagents can proceed via copper-catalyzed conjugate addition to α,β-unsaturated cyclic enones, which are precursors to the bicyclo[3.2.1]octane skeleton. nih.gov

Table 1: Selected Reduction Reactions of Bicyclo[3.2.1]octane Ketones
Substrate TypeReagentPrimary Product ConfigurationReference
Bicyclo[3.2.1]octanone derivativeNaBH₄/MeOHEquatorial alcohol nih.gov
8-Oxabicyclo[3.2.1]oct-2-ene derivativeSmI₂/Protic Solvent2β-Carbomethoxy (endo) nih.gov
8-Oxabicyclo[3.2.1]oct-2-ene derivativeCatalytic Hydrogenation (e.g., Pd/C)2α-Carbomethoxy (exo) nih.gov
Bicyclo[3.2.1]octan-2-oneLi/NH₃Bicyclo[3.2.1]octan-2-ol acs.org

Introduction of Diverse Substituents onto the Bicyclo[3.2.1]octane Core

Functionalizing the carbocyclic skeleton of the bicyclo[3.2.1]octane system is essential for creating diverse molecular libraries. beilstein-journals.org Various synthetic strategies have been developed to introduce substituents at specific positions on the ring.

One common approach involves the functionalization of a precursor before the formation of the bicyclic system. For example, a methoxycarbonyl group was introduced at the C-2 position of carvone (B1668592), a chiral starting material, which serves as a versatile handle for further modifications in the final bicyclo[3.2.1]octane product. mdpi.comnih.gov This strategy also helps to prevent unwanted side reactions during subsequent steps like the Diels-Alder reaction. nih.gov

Post-cyclization functionalization is also a powerful tool. An acid-catalyzed homoconjugate addition of methanol to a tricyclo[3.2.1.0²·⁷]octan-3-one intermediate—a precursor to the bicyclo[3.2.1]octane system—was shown to regio- and stereoselectively introduce a methoxy (B1213986) group at the C-7 position. mdpi.com Cascade reactions provide an efficient route to highly functionalized bicyclo[3.2.1]octanes in a single step. A reaction between furfural, a secondary amine, and isopropyl cyanoacetate (B8463686) leads to the formation of diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates. researchgate.net For systems containing aromatic moieties, standard cross-coupling reactions are effective. The Vilsmeier-Haack reaction has been used to introduce a formyl group onto a thienyl bicyclo[3.2.1]octadiene, which can then be further elaborated through a Wittig reaction to install various styryl derivatives. beilstein-journals.orgbeilstein-journals.org

Table 2: Methods for Functionalizing the Bicyclo[3.2.1]octane Scaffold
MethodologyReagents/Reaction TypeFunctional Group IntroducedPositionReference
Pre-functionalization of Starting MaterialMander's methoxycarbonylation-CO₂CH₃C-2 (of carvone precursor) mdpi.comnih.gov
Acid-Catalyzed Ring OpeningMethanol/PTSA-OCH₃C-7 mdpi.com
Cascade ReactionFurfural, secondary amine, cyanoacetate-CN, -CO₂iPr, -furyl, -NR₂Various researchgate.net
FormylationVilsmeier-Haack (DMF, POCl₃)-CHOOn fused thiophene (B33073) ring beilstein-journals.org
Olefin SynthesisWittig Reaction-CH=CHR (Styryl)From formyl group beilstein-journals.org

Strategies for Chiral Derivatization and Resolution

The synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. nih.gov Three main strategies are employed: using a chiral starting material (chiral pool synthesis), asymmetric catalysis, and resolution of a racemic mixture.

Chiral pool synthesis leverages naturally occurring chiral molecules. A prominent example is the use of commercially available (R)-(-)- or (S)-(+)-carvone to produce highly functionalized, enantiopure bicyclo[3.2.1]octane systems. mdpi.com This approach ensures that the stereochemistry is controlled from the outset.

Asymmetric organocatalysis has emerged as a powerful method for constructing chiral bicyclo[3.2.1]octanes from achiral precursors. mdpi.comnih.gov Domino reactions, such as the Michael-Henry cascade, have been effectively catalyzed by chiral bifunctional thioureas derived from cinchona alkaloids (e.g., quinine (B1679958) or cinchonidine). researchgate.net These catalysts can create up to four stereogenic centers with excellent diastereoselectivity and high enantioselectivity (up to 96% ee). researchgate.net Similarly, a quinine-squaramide catalyst has been used at very low loadings (as low as 500 ppm) to catalyze the [3+2]-annulation of 2-hydroxy-p-quinones with nitroethylenes, affording chiral bicyclo[3.2.1]octanes in high yield and stereoselectivity. rsc.org

The desymmetrization of prochiral cyclic 1,3-diketones is another elegant strategy. Chiral phosphoric acids have been used as Brønsted acid catalysts to facilitate enantioselective desymmetrization, providing access to enantiomerically enriched bicyclo[3.2.1]octane frameworks. The catalyst creates a chiral environment through hydrogen bonding, thereby controlling the stereochemical outcome of the cyclization.

Synthesis of Bicyclo[3.2.1]octane-Based Heterocycles

Fusing the bicyclo[3.2.1]octane scaffold with heterocyclic rings generates novel chemical structures with potentially unique biological activities. rsc.orgrsc.org This can be achieved by constructing the heterocycle onto a pre-existing bicyclo[3.2.1]octane core or by forming both the bicyclic and heterocyclic systems in a concerted fashion.

Nitrogen-containing heterocycles are of significant interest. Indole-fused bicyclo[3.2.1]octanes have been synthesized via a palladium-catalyzed cascade reaction, which constructs the complex framework with an all-carbon quaternary bridgehead stereocenter in an enantioselective manner. bohrium.com The synthesis of 8-azabicyclo[3.2.1]octanes, the core structure of tropane (B1204802) alkaloids, and 2-azabicyclo[3.2.1]octanes has been extensively reviewed, with many methods relying on intramolecular cyclizations or rearrangements. rsc.orgrsc.org

Oxygen-containing heterocycles have also been developed. Dioxa-bicyclo[3.2.1]octanes, which feature a bridged ketal system, have been identified as a unique class of potent and selective SGLT2 inhibitors. acs.org Thiophene-fused bicyclo[3.2.1]octadienes can be prepared through photochemical cyclization of styryl-thienyl precursors. beilstein-journals.org

Furthermore, the ketone functionality of a bicyclo[3.2.1]octane can be used as a starting point to build a heterocycle. For example, condensation of a ketone with semicarbazide (B1199961) hydrochloride yields a semicarbazone. asianpubs.org Oxidative cyclization of semicarbazones, using reagents like ceric ammonium (B1175870) nitrate (B79036) or iodine, is a known method for synthesizing 2-amino-1,3,4-oxadiazoles. asianpubs.orgresearchgate.net This suggests a viable pathway from a compound like this compound to a bicyclo[3.2.1]octane-based oxadiazole derivative.

Table 3: Synthesis of Bicyclo[3.2.1]octane-Based Heterocycles
Heterocycle TypeKey Synthetic StrategyStarting Materials/PrecursorsReference
Indole-fusedPalladium(II)-catalyzed cascade reaction2-Alkynyl aniline (B41778) derivatives bohrium.com
8-Azabicyclo[3.2.1]octaneVarious (e.g., desymmetrization, cycloaddition)Achiral tropinone (B130398) derivatives, acyclic precursors rsc.org
2-Azabicyclo[3.2.1]octaneIntramolecular cyclization, rearrangementsPiperidine derivatives, bicyclo[2.2.1]heptanes rsc.org
Dioxa-bicyclo[3.2.1]octaneBridged ketal formationC-glycoside derivatives acs.org
Thiophene-fusedPhotochemical cyclizationStyryl thienobenzobicyclo[3.2.1]octadiene derivatives beilstein-journals.org
1,3,4-OxadiazoleOxidative cyclization of semicarbazoneKetone + Semicarbazide asianpubs.orgresearchgate.net

Academic and Research Applications of 5 Bicyclo 3.2.1 Octanyl Phenyl Methanone and Analogues

Utilization as Building Blocks in Complex Molecule Synthesis

Compounds featuring the bicyclo[3.2.1]octane skeleton are pivotal intermediates in the construction of complex molecular architectures. Their functionalized derivatives are recognized as powerful building blocks, enabling access to elaborate structures that are otherwise difficult to synthesize.

The bicyclo[3.2.1]octane core is a fundamental feature of numerous biologically significant natural products, including a wide range of sesquiterpenes, diterpenes, alkaloids, and antibiotics. nih.gov Consequently, extensive research has been dedicated to the total synthesis of these complex molecules, with the construction of the bicyclic core often being a critical step. researchgate.netnih.gov

Notable natural products containing this framework include gelsemine, known for its antinociceptive properties in chronic pain, and platensimycin, which exhibits potent antibacterial activity. mdpi.com The grayanane-type diterpenoid rhodojaponin III, which shows potential as a non-opioid analgesic, also features a bicyclo[3.2.1]octane fragment. nih.govnih.gov Synthetic efforts toward these and other natural products like various bicyclo[3.2.1]octanoid neolignans have spurred the development of innovative chemical strategies. nih.govmdpi.com

Key synthetic strategies to construct this core for natural product synthesis include:

Intramolecular Cycloadditions: Diels-Alder reactions of precursors like 5-vinyl-1,3-cyclohexadiene have been effectively used to create the bicyclic system. nih.govmdpi.com

Radical Cyclizations: Manganese(III)-mediated radical cyclization of alkynyl ketones is another powerful method for forging the bicyclo[3.2.1]octane structure. nih.govnih.gov

Organocatalysis: Domino reactions, such as the Michael-Henry reaction, have been employed to construct enantioenriched bicyclo[3.2.1]octan-2-ones from simple cyclic precursors. mdpi.com

Rearrangements and Fragmentations: Acid-promoted rearrangements and the selective fragmentation of tricyclic systems are also established methods for accessing the bicyclo[3.2.1]octane framework. nih.govmdpi.com

Table 1: Examples of Natural Products with a Bicyclo[3.2.1]octane Core and Synthetic Strategies

Natural Product/Class Biological Relevance Key Synthetic Strategy for Bicyclo[3.2.1]octane Core Citations
Gelsemine Antinociception (chronic pain) Organocatalysis mdpi.com
Platensimycin Antibacterial Multistep classical synthesis mdpi.com
Rhodojaponin III Antinociceptive (non-opioid) Radical cyclization of alkynyl ketones nih.govnih.gov
ent-Kaurenoids Diterpenes Base-promoted cyclization mdpi.com
Bicyclo[3.2.1]octanoid Neolignans Various Biosynthetic pathways speculated from total synthesis mdpi.com

The rigid bicyclo[3.2.1]octane framework is an attractive starting point for generating novel chemical scaffolds and expanding molecular diversity in drug discovery programs. mdpi.comucl.ac.uk Its three-dimensional nature provides access to regions of chemical space that are less populated by traditional flat, aromatic molecules, which can lead to improved biological activity and better drug-like properties. ucl.ac.uk

The synthesis of libraries of functionalized bicyclo[3.2.1]octanes allows for systematic exploration of structure-activity relationships. These scaffolds can be used as bioisosteres, mimicking the shape and electronic properties of other molecular groups in a biological context. ucl.ac.uk Furthermore, the bicyclic system can be strategically cleaved to access other important carbocyclic frameworks, such as bicyclo[3.1.1]heptane and bicyclo[3.2.0]heptane cores, from a common intermediate, further diversifying the accessible molecular architectures. nih.gov

Research has also extended to heteroatomic analogues, such as 2-azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles with significant potential in medicinal chemistry. rsc.orgrsc.org These aza-bicyclic systems are key intermediates in the synthesis of other bioactive molecules and represent an important class of scaffolds for drug discovery. rsc.orgrsc.org The development of catalytic asymmetric methods to produce these scaffolds in enantiomerically enriched forms is an active area of research. acs.org

Probing Reaction Mechanisms and Stereochemical Principles Using Bicyclo[3.2.1]octane Models

The well-defined and rigid geometry of the bicyclo[3.2.1]octane system makes it an ideal model for investigating fundamental principles of reaction mechanisms and stereochemistry. nih.govresearchgate.net Its constrained structure limits conformational flexibility, allowing for a clearer interpretation of reaction outcomes and the stereoelectronic factors that govern them.

For instance, the stereochemical course of reactions can be meticulously studied. The reduction of a ketone on the bicyclo[3.2.1]octane framework, such as the reduction of ketone 13 in the synthesis toward rhodojaponin III, demonstrated high stereoselectivity, yielding an undesired axial alcohol with NaBH₄, highlighting the influence of the bicyclic structure on reagent approach. nih.gov The system has also been used to study the stereochemical requirements for long-range proton-fluorine spin-spin coupling in NMR spectroscopy, providing insights into through-space interactions. acs.org

Furthermore, the stability of reactive intermediates, such as carbocations, can be evaluated using this scaffold. Studies on the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, generated in a superacidic medium, have provided experimental evidence for its classification as a bishomoantiaromatic system due to its relative instability compared to less unsaturated analogues. nih.gov This type of research, which combines synthesis, spectroscopy, and computational calculations, is crucial for a deeper understanding of carbocyclic geometries and electronic effects. nih.gov

Development of New Synthetic Methodologies and Strategies

The importance of the bicyclo[3.2.1]octane framework has driven significant innovation in the field of synthetic organic chemistry, leading to the development of numerous new methodologies for its construction. mdpi.commdpi.com These strategies often focus on efficiency, stereocontrol, and the ability to generate highly functionalized products.

A wide array of synthetic approaches has been established, including:

Domino and Cascade Reactions: Organocatalytic domino reactions, such as the Michael/aldol (B89426) reaction, allow for the construction of complex bicyclo[3.2.1]octane derivatives with multiple stereogenic centers in a single step. mdpi.comresearchgate.net

Cycloaddition Reactions: Intramolecular Diels-Alder reactions and [3+2] cycloadditions are powerful tools for forming the bicyclic core with high stereocontrol. nih.govmdpi.com

Radical Cyclizations: Methods based on radical intermediates, such as the Mn(III)-mediated cyclization of alkynyl ketones, have proven effective for building the bicyclo[3.2.1]octane skeleton. nih.govnih.gov

Annulation Strategies: Tandem Michael-aldol annulations and double Michael additions provide reliable routes to various polysubstituted bicyclo[3.2.1]octane derivatives. ucl.ac.ukresearchgate.net

Metal-Catalyzed Reactions: Gold-catalyzed Conia-ene cyclizations and palladium-catalyzed cascade reactions have been explored as modern methods for synthesizing this framework. nih.govacs.org

Table 2: Selected Synthetic Methodologies for Bicyclo[3.2.1]octane Construction

Methodology Key Reaction Type Precursors Notes Citations
Organocatalytic Domino Reaction Michael-Henry Annulation 1,4-Cyclohexanedione (B43130) and nitrodienes Enantioenriched products mdpi.com
Intramolecular Diels-Alder [4+2] Cycloaddition 5-Vinyl-1,3-cyclohexadiene derivatives Forms the bicyclic core directly nih.govmdpi.com
Radical Cyclization 5-exo-dig Cyclization Alkynyl ketones Mn(III)-mediated nih.govnih.gov
Skeletal Diversification C-C Bond Cleavage Tricyclo[3.2.1.0³,⁶]octane Access to multiple bicyclic systems nih.gov
Double Michael Addition Conjugate Addition Cyclic dienones and carbon nucleophiles Control of stereochemistry researchgate.net

Studies in Strained Ring Systems and Unique Carbocyclic Geometries

The bicyclo[3.2.1]octane skeleton is a subject of significant interest in the study of strained ring systems and their unique geometries. researchgate.net The strain inherent in this bridged bicyclic compound influences its reactivity, making olefins within the system more reactive than typical acyclic alkenes. acs.org For example, oxabicyclo[3.2.1]octene derivatives have been shown to be highly reactive dienophiles in Diels-Alder reactions, a property attributed to a combination of ring strain and homoconjugation effects. acs.org

The unique geometry of the bicyclo[3.2.1]octane system has been characterized using a variety of experimental and computational methods. spectroscopyonline.com NMR spectroscopy provides detailed insights into the electronic environment and stereochemical relationships within the molecule. spectroscopyonline.comacs.org Computational studies, often using Density Functional Theory (DFT), are crucial for understanding the geometric parameters, such as bond lengths and angles, and for calculating the relative stabilities of different isomers and reactive intermediates. nih.gov These theoretical and experimental investigations provide a comprehensive picture of the structure and reactivity of this important carbocyclic framework, guiding its application in complex synthesis and mechanistic studies. researchgate.netnih.gov

Future Research Directions for 5 Bicyclo 3.2.1 Octanyl Phenyl Methanone

Development of Novel and Sustainable Synthetic Routes

Future synthetic efforts towards 5-Bicyclo[3.2.1]octanyl(phenyl)methanone should prioritize the development of novel and sustainable methodologies that improve upon existing routes in terms of efficiency, selectivity, and environmental impact.

Organocatalysis: The application of organocatalysis for the synthesis of bicyclo[3.2.1]octane systems has been a growing area of interest. mdpi.com Future research could focus on developing an organocatalytic domino reaction, such as a Michael-Aldol cascade, to construct the bicyclo[3.2.1]octane core of the target molecule in a single, atom-economical step. This would be a significant advancement over traditional multi-step sequences.

Photochemical Methods: Photoinduced electron transfer (PET) reactions have been shown to be an effective method for generating bicyclo[3.2.1]octanones from other bicyclic precursors. researchgate.net Investigating the use of photoredox catalysis for the synthesis of this compound could lead to milder and more selective reaction conditions.

Flow Chemistry: The integration of synthetic routes into continuous flow systems could offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound would represent a significant step towards its efficient and sustainable production.

Bio-inspired Synthesis: Nature has evolved highly efficient enzymatic cascades for the construction of complex cyclic systems. Future work could explore the use of engineered enzymes or biomimetic catalysts to effect a stereoselective synthesis of this compound, drawing inspiration from the biosynthesis of natural products containing the bicyclo[2.2.2]diazaoctane core. nih.gov

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The rigid, strained structure of the bicyclo[3.2.1]octane skeleton often leads to unique and sometimes unexpected reactivity. A thorough investigation into the chemical behavior of this compound could uncover novel transformations and provide deeper mechanistic insights.

Photochemical Rearrangements: Bicyclo[3.2.1]octanoid scaffolds are known to undergo photochemical rearrangements, such as the oxa-di-π-methane rearrangement, to yield highly functionalized cyclopropane (B1198618) derivatives. nih.gov Subjecting this compound to various photochemical conditions could lead to the discovery of new, structurally complex products.

Radical-Mediated Reactions: Radical cyclizations and rearrangements are powerful tools for the construction and functionalization of the bicyclo[3.2.1]octane framework. nih.gov Future studies could explore the generation of radical intermediates from this compound and their subsequent reactivity, potentially leading to novel carbon-carbon and carbon-heteroatom bond formations.

Ring-Opening and Ring-Expansion Reactions: The inherent strain in the bicyclic system could be exploited in ring-opening or ring-expansion reactions to access other valuable carbocyclic or heterocyclic scaffolds. For instance, treatment with diazomethane (B1218177) has been used to expand the ring of related bicyclic ketones. researchgate.net

Transition Metal-Catalyzed Functionalization: The application of modern transition metal catalysis to achieve selective C-H functionalization of the bicyclo[3.2.1]octane core would be a significant advance. This could allow for the direct introduction of new functional groups at various positions of the molecule, bypassing the need for lengthy synthetic sequences.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. The application of advanced computational models to this compound can guide experimental work and accelerate discovery.

DFT Calculations for Mechanistic Studies: Density Functional Theory (DFT) can be employed to model reaction pathways and transition states for potential reactions and rearrangements. researchgate.net This would allow for a detailed understanding of the factors controlling selectivity and reactivity, and could be used to predict the feasibility of new transformations before attempting them in the lab.

Conformational Analysis: The conformational landscape of the bicyclo[3.2.1]octane ring system can influence its reactivity. nih.gov Computational modeling can provide insights into the preferred conformations of this compound and how the phenylmethanone substituent affects the geometry of the bicyclic core.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra. This can aid in the characterization of new compounds derived from this compound and help to confirm their structures.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. acs.org Integrating these technologies into the study of this compound could open up new avenues for discovery.

Reaction Condition Optimization: ML algorithms can be trained on reaction data to predict optimal reaction conditions, such as catalyst, solvent, and temperature, for the synthesis of the target molecule and its derivatives. beilstein-journals.org This can significantly reduce the amount of time and resources required for experimental optimization.

Predictive Reactivity Models: By training ML models on large datasets of chemical reactions, it may be possible to predict new, previously unknown reactions that this compound could undergo. rsc.orgnih.gov This could lead to the discovery of novel reactivity patterns and the synthesis of new chemical entities.

De Novo Design of Derivatives: Generative ML models could be used to design new derivatives of this compound with desired properties. These models can explore a vast chemical space to propose new structures that could then be synthesized and tested. acs.org

Automated Synthesis: The integration of ML-guided reaction planning with automated synthesis platforms could enable the rapid and efficient production of a library of compounds based on the this compound scaffold for screening in various applications. nih.gov

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